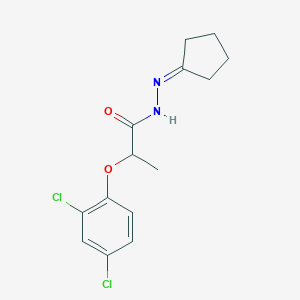![molecular formula C21H26N2O4S B324617 2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B324617.png)
2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
科学的研究の応用
2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
類似化合物との比較
Similar Compounds
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Used in synthetic chemistry.
Uniqueness
2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and sulfonyl group make it particularly versatile for various applications in medicinal and industrial chemistry.
特性
分子式 |
C21H26N2O4S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H26N2O4S/c1-16-11-13-23(14-12-16)28(25,26)19-9-7-18(8-10-19)22-21(24)15-27-20-6-4-3-5-17(20)2/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
InChIキー |
SWHBLTGBHBNTDG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B324535.png)
![methyl 2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B324538.png)
![3-chloro-N'-[(4-chloro-2-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B324539.png)
![4-{(E)-[(4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino]methyl}benzonitrile](/img/structure/B324542.png)
![N-{4-[(2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)carbonyl]phenyl}butanamide](/img/structure/B324544.png)
![N-(4-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324546.png)
![N-[4-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B324549.png)

![4-[2-(4-bromo-5-methyl-2-oxoindol-3-yl)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324552.png)
![4-[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324553.png)
![N-(2,5-dimethylphenyl)-4-[(2Z)-2-(3-methylcyclohexylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B324554.png)
![N-benzyl-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B324555.png)
![3-methyl-N-[4-[[(2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B324557.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324558.png)
